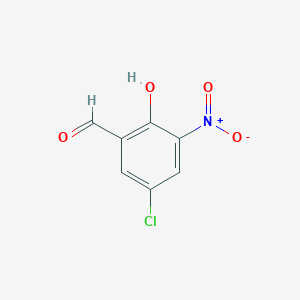

5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-hydroxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-5-1-4(3-10)7(11)6(2-5)9(12)13/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDCZOBSHGDCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901628 | |

| Record name | NoName_761 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16634-90-5 | |

| Record name | 5-Chloro-2-hydroxy-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16634-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 5-chloro-2-hydroxy-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016634905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-chloro-2-hydroxy-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Derivatization and Functionalization Reactions of 5 Chloro 2 Hydroxy 3 Nitrobenzaldehyde

Synthesis of Schiff Bases Derived from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. These compounds are of significant interest due to their wide range of applications, including as ligands in coordination chemistry and as biologically active molecules.

Condensation Reactions with Primary Amines

The synthesis of Schiff bases from this compound involves a nucleophilic addition-elimination reaction with a primary amine. The reaction is typically carried out by refluxing equimolar amounts of the aldehyde and a selected primary amine in a suitable solvent, such as ethanol (B145695). nih.gov The formation of the imine bond is often catalyzed by a few drops of acid, like glacial acetic acid or sulfuric acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. njit.edu

The general reaction scheme is as follows:

Reaction of this compound with a primary amine (R-NH₂) to form a Schiff base.

While specific studies detailing a wide array of primary amines with this compound are limited, extensive research on analogous compounds like 5-chloro-salicylaldehyde and various nitrobenzaldehydes confirms the feasibility and versatility of this reaction. sigmaaldrich.comchemicalbook.com For instance, a broad series of Schiff bases were successfully synthesized by reacting 5-chloro-salicylaldehyde with various aliphatic and aromatic primary amines. sigmaaldrich.com Similarly, novel Schiff bases have been prepared via the condensation of 2-hydroxy-3-nitrobenzaldehyde (B105151) with heterocyclic amines such as benzothiazole (B30560) and benzimidazole (B57391) amines. sigmaaldrich.com

Table 1: Representative Condensation Reaction Conditions for Schiff Base Synthesis

| Aldehyde | Amine | Solvent | Catalyst | Conditions | Ref. |

|---|---|---|---|---|---|

| 5-Chloro-salicylaldehyde | Various primary amines | Ethanol | None | Reflux | sigmaaldrich.com |

| 2-Hydroxy-3-nitrobenzaldehyde | Benzothiazole/Benzimidazole amines | Not specified | Not specified | Condensation | sigmaaldrich.com |

| m-Nitrobenzaldehyde | p-Chloroaniline | Ethanol | Glacial Acetic Acid | Reflux |

Structural Elucidation of Imine Intermediates and Products

The structural confirmation of the newly synthesized Schiff bases relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: A key piece of evidence for successful Schiff base formation is the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine, coupled with the appearance of a new, characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹. americanchemicalsuppliers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is crucial for identifying the formation of the imine linkage. A singlet signal corresponding to the azomethine proton (-CH=N-) typically appears in the downfield region of the spectrum, usually between δ 8.0 and 9.0 ppm. chemicalbook.com Furthermore, ¹³C NMR spectroscopy confirms the presence of the imine carbon. sigmaaldrich.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the product, confirming that condensation has occurred. sigmaaldrich.com

X-ray Crystallography: For unambiguous structural determination and to study the molecule's three-dimensional arrangement, single-crystal X-ray diffraction is the definitive method. It provides precise information on bond lengths, bond angles, and intermolecular interactions, and can confirm the tautomeric form (phenol-imine vs. keto-amine) of the Schiff base in the solid state. chemicalbook.com

Formation of Hydrazone Derivatives

Hydrazones, which contain the R₁R₂C=NNH-C(=O)R₃ structure, are another important class of derivatives formed from aldehydes. They are synthesized by reacting aldehydes with hydrazines or, more commonly, with substituted hydrazides. These compounds are known precursors for the synthesis of various nitrogen-containing heterocyclic compounds. oatext.com

Reactions with Hydrazines and Substituted Hydrazides

The reaction of this compound with hydrazine (B178648) derivatives follows a condensation pathway similar to Schiff base formation, typically under acidic catalysis in an alcoholic solvent. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine/hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to yield the hydrazone.

A specific derivative, This compound (6-methyl-5H- sigmaaldrich.comamericanchemicalsuppliers.comoatext.comtriazino[5,6-b]indol-3-yl)hydrazone , has been documented, demonstrating the reaction of this compound with a complex substituted hydrazide, 3-hydrazinyl-6-methyl-5H- sigmaaldrich.comamericanchemicalsuppliers.comoatext.comtriazino[5,6-b]indole. sigmaaldrich.com This highlights the utility of the title compound in creating elaborate molecular architectures.

The synthesis of hydrazones from structurally similar aldehydes is well-documented. For example, 2-hydroxy-3,5-dinitrobenzaldehyde has been reacted with 2-cyanoacetohydrazide (B512044) in ethanol with a catalytic amount of acetic acid to produce the corresponding hydrazone in high yield.

Table 2: Examples of Hydrazone Synthesis from Substituted Salicylaldehydes

| Aldehyde | Hydrazide/Hydrazine | Solvent | Catalyst | Product | Ref. |

|---|---|---|---|---|---|

| 2-Hydroxy-3,5-dinitrobenzaldehyde | 2-Cyanoacetohydrazide | Ethanol | Acetic Acid | (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide | |

| Pyridine-2-carboxaldehyde | Various Hydrazides | Ethanol | None | Acylhydrazones | |

| 5-Chloro-2-hydroxy-N-phenylbenzamide derivatives | Hydrazine (to form hydrazide), then various benzaldehydes | Not specified | Not specified | Hydrazones |

Investigation of Stereochemical Outcomes (E/Z Isomerism)

Hydrazones can exist as geometric isomers (E/Z) due to the restricted rotation around the C=N double bond. Furthermore, in acylhydrazones, conformational isomers (rotamers) can arise from rotation around the N-N and N-C(O) single bonds. The final isomeric composition can be influenced by solvent, temperature, and the electronic and steric nature of the substituents.

In solution, it is common to observe a mixture of isomers. Detailed NMR studies are often required to identify and quantify the different forms. For instance, in a study of nicotinohydrazide-based hydrazones, researchers identified four distinct isomers (Z-I, Z-II, E-I, and E-II) in solution by analyzing the duplication and bifurcation of signals in ¹H NMR spectra, supported by DFT calculations. The major E-isomer and minor Z-isomer could often be distinguished by the chemical shifts of protons near the imine bond. The E/Z photoisomerization of acylhydrazones can also be studied, where irradiation with UV light can convert the more stable E-isomer to the Z-isomer. This process is of interest for developing molecular switches and information storage systems.

Cyclization and Heterocyclic Ring Formation

The derivatives of this compound, particularly its hydrazones and other intermediates, serve as valuable synthons for constructing more complex heterocyclic rings.

One powerful strategy involves the reduction of the nitro group followed by an intramolecular cyclization. A study on ortho-nitrobenzaldehydes demonstrated a pathway to 2-CF₃-indoles. nih.gov This involved first converting the aldehyde (in this case, 5-chloro-2-nitrobenzaldehyde) into a trifluoromethylated ortho-nitrostyrene derivative. Subsequent reduction of the nitro group to an amine using an Fe-AcOH-H₂O system triggered an intramolecular cyclization to form the indole (B1671886) ring system. nih.gov This showcases a potential pathway for transforming derivatives of this compound into substituted chloro-hydroxy-indoles.

Hydrazones are also well-known precursors to N-heterocycles. For example, the Knorr pyrrole (B145914) synthesis involves the reaction of α-amino-ketones with compounds containing an activated methylene (B1212753) group, a reaction type for which hydrazone derivatives can be adapted. The complex hydrazone mentioned previously, with its triazino-indole moiety, is itself a product of a cyclization reaction and could potentially undergo further intramolecular ring closures under different conditions, utilizing the reactive sites on the salicylaldehyde (B1680747) portion. sigmaaldrich.com

Synthesis of Benzofuran (B130515) Derivatives

Benzofurans are a significant class of oxygen-containing heterocyclic compounds with a wide spectrum of biological activities. The synthesis of benzofuran derivatives from this compound can be achieved through various synthetic strategies. A common approach involves the reaction of the salicylaldehyde derivative with α-halo ketones or other suitable reagents to construct the furan (B31954) ring fused to the benzene (B151609) core.

While direct examples starting from this compound are not extensively detailed in the provided search results, the general synthesis of benzofurans often involves the reaction of a salicylaldehyde with a compound containing an activated methylene group or a suitable leaving group, leading to cyclization. For instance, the reaction of a salicylaldehyde with ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) is a well-established method for benzofuran synthesis. nih.gov The presence of the nitro and chloro groups on the this compound ring would influence the reactivity and potentially require specific catalytic systems, such as copper or palladium-based catalysts, to facilitate the cyclization. nih.gov

The general synthetic routes to benzofurans often involve:

Perkin Reaction: Historically, benzofurans were synthesized from coumarins. jocpr.com

Reaction with α-Haloketones: A common method involves the reaction of salicylaldehydes with α-haloketones. nih.gov

Intramolecular Cyclization: Ketoesters derived from the acylation of o-hydroxyacetophenones can undergo intramolecular cyclization. jocpr.com

Palladium-Copper Catalysis: Sonogashira coupling of iodophenols with terminal alkynes, followed by intramolecular cyclization, is a modern approach. nih.gov

Formation of Pyrazolo[3,4-b]pyridines and Related Nitrogen Heterocycles

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds recognized for their significant biological activities. mdpi.com The synthesis of this scaffold often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.comraco.cat In the context of this compound, it can serve as a precursor to a key intermediate for pyrazolo[3,4-b]pyridine synthesis.

A plausible synthetic route would involve the reaction of this compound with a suitable hydrazine derivative to form a hydrazone. This intermediate could then undergo further reactions, such as cyclization with a malononitrile (B47326) derivative or a similar active methylene compound, to construct the desired pyrazolopyridine framework. The Gould-Jacobs reaction, which utilizes 3-aminopyrazoles and diethyl 2-(ethoxymethylene)malonate, is a classic method for synthesizing pyrazolo[3,4-b]pyridines. mdpi.com

Modern synthetic strategies also employ cascade reactions, such as the 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, to afford functionalized pyrazolo[3,4-b]pyridines. nih.gov

Condensation with Active Methylene Compounds, e.g., Barbituric Acid Derivatives

The aldehyde group of this compound readily undergoes condensation reactions with active methylene compounds. These reactions, often of the Knoevenagel type, are catalyzed by a weak base and result in the formation of a new carbon-carbon double bond.

A prominent example is the condensation with barbituric acid or its derivatives. This reaction would lead to the formation of 5-((5-chloro-2-hydroxy-3-nitrophenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione and related structures. These products are of interest due to the diverse pharmacological activities associated with both the benzaldehyde (B42025) and barbiturate (B1230296) moieties.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Core

The benzene ring of this compound is substituted with both activating (hydroxyl) and deactivating (chloro, nitro, and aldehyde) groups. The hydroxyl group is ortho, para-directing, while the nitro and aldehyde groups are meta-directing. The chloro group is also ortho, para-directing but deactivating. The interplay of these substituents dictates the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution: Due to the presence of strongly deactivating nitro and aldehyde groups, electrophilic aromatic substitution on the ring is generally difficult. The positions ortho and para to the activating hydroxyl group are already occupied or sterically hindered.

Nucleophilic Aromatic Substitution (NAS): The presence of the electron-withdrawing nitro group, particularly ortho and para to the chlorine atom, activates the ring towards nucleophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com This allows for the displacement of the chloride ion by various nucleophiles. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The stability of this intermediate is enhanced by the electron-withdrawing nitro group. youtube.comyoutube.com Therefore, the chlorine atom in this compound can be substituted by nucleophiles such as alkoxides, amines, or thiolates, providing a pathway to a variety of functionalized derivatives. The reaction is favored because the electron-withdrawing groups that deactivate the ring for electrophilic substitution activate it for nucleophilic substitution. libretexts.org

Transformations of the Aldehyde Moiety

The aldehyde group is a key functional handle in this compound, enabling a wide range of chemical transformations.

Oxidation and Reduction Processes

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 5-chloro-2-hydroxy-3-nitrobenzoic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate, chromic acid, or milder reagents like silver oxide. This resulting carboxylic acid is a valuable intermediate for further derivatization, for instance, through esterification or amide bond formation.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, 5-chloro-2-hydroxy-3-nitrobenzyl alcohol, using reducing agents like sodium borohydride. More vigorous reduction conditions could also reduce the nitro group.

Spectroscopic Characterization Techniques and Data Interpretation for 5 Chloro 2 Hydroxy 3 Nitrobenzaldehyde

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the bonding within 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Assignment of Fundamental Vibrational Modes

The vibrational spectra of substituted benzaldehydes are complex, with characteristic frequencies corresponding to the stretching and bending of specific bonds. For related nitrobenzaldehyde compounds, key vibrational modes have been assigned. niscpr.res.in The C-H stretching vibration of the aldehyde group is typically observed in the range of 2848-2876 cm⁻¹. niscpr.res.in The strong C=O stretching vibration is found around 1700 cm⁻¹. niscpr.res.in Aromatic C-H stretching vibrations appear at frequencies above 3000 cm⁻¹, while C-H in-plane bending modes are seen between 1111-1416 cm⁻¹. niscpr.res.in

The nitro group (NO₂) also exhibits characteristic vibrations. The asymmetric and symmetric stretching modes of the NO₂ group are typically found in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. For instance, in 3-nitrobenzaldehyde, these bands are observed at approximately 1530 cm⁻¹ and 1350 cm⁻¹. nist.gov The presence of a chlorine atom introduces a C-Cl stretching vibration, which is generally observed in the range of 600-800 cm⁻¹.

Specific assignments for a closely related compound, 5-chloro-3-nitro-2-hydroxyacetophenone, have been made through isotopic substitution and theoretical calculations, which can provide a basis for understanding the spectrum of this compound. mdpi.com

Interactive Data Table: Predicted Vibrational Modes for Substituted Benzaldehydes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aldehyde C-H Stretch | 2848 - 2876 |

| Aldehyde C=O Stretch | ~1700 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C-H In-plane Bend | 1111 - 1416 |

| Asymmetric NO₂ Stretch | 1500 - 1570 |

| Symmetric NO₂ Stretch | 1300 - 1370 |

| C-Cl Stretch | 600 - 800 |

Analysis of Intramolecular Hydrogen Bonding Signatures

The presence of a hydroxyl group ortho to the aldehyde group in this compound allows for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the aldehyde oxygen (O-H···O=C). This interaction significantly influences the vibrational frequencies of the involved groups. The O-H stretching frequency, typically found in the range of 3200-3600 cm⁻¹ for free hydroxyl groups, is broadened and shifted to a lower frequency (red-shifted) due to hydrogen bonding.

Spectroscopic studies on similar compounds, such as 5-chloro-3-nitro-2-hydroxyacetophenone, have confirmed the influence of this intramolecular hydrogen bond. mdpi.comnih.gov The strength of this hydrogen bond can be classified as a resonance-assisted hydrogen bond (RAHB), which is a strong type of hydrogen bond. nih.gov The formation of this hydrogen bond can also affect the C=O stretching frequency, often causing a slight shift to lower wavenumbers compared to compounds where this interaction is absent. The study of salicylamides has shown that the equilibrium between intramolecular and intermolecular hydrogen bonds can be influenced by the solvent environment. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of a molecule by probing the magnetic environments of its atomic nuclei.

Chemical Shift Analysis and Structural Correlations

In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their electronic environment. The aldehyde proton (-CHO) is highly deshielded and typically appears at a low field, often above 10 ppm. oxinst.comoxinst.com Aromatic protons resonate in the range of 7-9 ppm, with their exact chemical shifts influenced by the electronic effects of the substituents (chloro, hydroxyl, and nitro groups). The electron-withdrawing nature of the nitro and chloro groups, and the aldehyde group itself, will generally shift the aromatic protons to a lower field (higher ppm). oxinst.comoxinst.com The hydroxyl proton's chemical shift can vary and is often broadened due to exchange processes, but its involvement in a strong intramolecular hydrogen bond tends to shift it downfield. ruc.dk

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon of the aldehyde is characteristic and appears significantly downfield, typically in the range of 190-200 ppm. rsc.org Aromatic carbon signals are found between 120-150 ppm. The carbons directly attached to the electron-withdrawing nitro and chloro groups, and the electron-donating hydroxyl group, will show predictable shifts.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for Substituted Benzaldehydes

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aldehyde (-CHO) | >10 |

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 |

| ¹H | Hydroxyl (-OH) | Variable, often downfield with H-bonding |

| ¹³C | Aldehyde (C=O) | 190 - 200 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

Conformational Insights from NMR Data

NMR data can offer insights into the preferred conformation of the molecule. The presence of a strong intramolecular hydrogen bond, as suggested by a downfield-shifted hydroxyl proton signal, supports a planar conformation where the hydroxyl and aldehyde groups are oriented to facilitate this interaction. Studies on related compounds like 2-halophenols have used NMR to determine the ratio of cis and trans conformers, which relates to the presence of intramolecular hydrogen bonding. rsc.org For this compound, the intramolecular hydrogen bond would lock the molecule into a specific planar conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions.

For nitrobenzaldehyde isomers, spectra are typically characterized by weak n→π* transitions around 350 nm, arising from the lone pairs on the nitro and aldehyde groups. researchgate.net A more intense band around 300 nm is attributed to π→π* excitations within the benzene (B151609) ring. researchgate.net A strong absorption is often observed around 250 nm, which is ascribed to π→π* excitations involving the nitro group and the benzene ring. researchgate.net The presence of the hydroxyl and chloro substituents will influence the exact positions (λmax) and intensities of these absorption bands. The intramolecular hydrogen bond can also affect the electronic transitions, potentially causing shifts in the absorption maxima. Studies on salicylamides have utilized UV-Vis spectroscopy to investigate the equilibrium between intramolecular and intermolecular hydrogen bonds in different solvents. mdpi.com

Electronic Transitions and Chromophoric Analysis

The UV-Visible absorption spectrum of this compound is dictated by the electronic transitions within its chromophoric system. The molecule contains a benzene ring substituted with a hydroxyl (-OH) group, a chloro (-Cl) group, a nitro (-NO₂) group, and a formyl (-CHO) group. These substituents influence the energy of the molecular orbitals and, consequently, the wavelengths of light absorbed.

The primary chromophore is the nitro-substituted benzene ring. The electronic spectrum of such compounds is typically characterized by two main types of transitions: π→π* and n→π* transitions. uni-muenchen.de

π→π Transitions:* These are generally high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. For nitrobenzaldehydes, strong absorptions are typically observed around 250 nm. uni-muenchen.de The presence of the hydroxyl and chloro substituents on the benzene ring in this compound will modulate the exact position and intensity of these bands.

n→π Transitions:* These are typically lower in energy and intensity compared to π→π* transitions. They involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro and formyl groups) to a π* antibonding orbital. In nitrobenzaldehyde isomers, these transitions are often observed as weak absorptions around 350 nm. uni-muenchen.deresearchgate.net

The combination of these functional groups creates a complex system where intramolecular charge transfer (ICT) can occur. The electron-donating hydroxyl group and the electron-withdrawing nitro and formyl groups facilitate this charge transfer upon photoexcitation, which can influence the energy and nature of the absorption bands. A comparative analysis of nitrobenzaldehyde isomers has shown that the spectra are generally characterized by weak transitions around 350 nm (n→π) and stronger absorptions around 250 nm (π→π). uni-muenchen.de

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Approximate Wavelength (nm) | Associated Functional Groups | Relative Intensity |

| n→π | ~350 | Nitro (-NO₂), Formyl (-CHO) | Weak |

| π→π | ~250-300 | Aromatic Ring, Nitro (-NO₂) | Strong |

Note: The exact wavelengths can be influenced by the solvent environment.

Solvatochromic Effects

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Visible absorption band of a compound upon a change in the polarity of the solvent. This phenomenon provides valuable information about the electronic ground and excited states of a molecule. nih.gov For this compound, the presence of polar functional groups (-OH, -NO₂, -CHO) suggests that it will exhibit solvatochromism.

The interaction of the solute molecule with solvent molecules of varying polarity can differentially stabilize the ground and excited states. nih.gov

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a shift of the absorption maximum to a longer wavelength (red shift). This is common in molecules where intramolecular charge transfer occurs upon excitation.

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more, leading to a shift of the absorption maximum to a shorter wavelength (blue shift).

For this compound, an intramolecular hydrogen bond between the phenolic hydroxyl group and the ortho-nitro group is possible, which can influence its interaction with solvents. Protic solvents, capable of hydrogen bonding, can compete with this intramolecular interaction and also solvate the polar groups, leading to significant spectral shifts. Studies on similar nitro-substituted phenolic compounds have shown that hydrogen bonding with the solvent can have a drastic effect on the UV-Vis spectrum.

Table 2: Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity Index (ET(30)) | Predicted λmax (nm) (π→π* transition) |

| n-Hexane | 31.0 | Lower Wavelength |

| Dichloromethane | 40.7 | Intermediate Wavelength |

| Ethanol (B145695) | 51.9 | Higher Wavelength |

| Water | 63.1 | Highest Wavelength |

Note: This table is predictive and illustrates the expected trend. Actual experimental values are required for confirmation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₇H₄ClNO₄), the molecular weight is approximately 201.56 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺˙) corresponding to this mass. The presence of chlorine would be indicated by an isotopic peak at M+2 with an intensity of about one-third of the M⁺˙ peak, which is characteristic of the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides valuable structural information. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen atom ([M-1]⁺) and the loss of the formyl group ([M-29]⁺). libretexts.orgwhitman.edumiamioh.edu The presence of the nitro group introduces other characteristic fragmentation patterns, such as the loss of NO₂ ([M-46]⁺) and NO ([M-30]⁺). The fragmentation of a closely related compound, 2-hydroxy-3-nitrobenzaldehyde (B105151), shows a prominent molecular ion peak and fragments corresponding to the loss of functional groups. nist.gov

Based on the functional groups present in this compound, the following fragmentation patterns can be anticipated:

Loss of H˙: A peak at m/z [M-1]⁺.

Loss of CHO˙: A peak at m/z [M-29]⁺.

Loss of NO˙: A peak at m/z [M-30]⁺.

Loss of NO₂˙: A peak at m/z [M-46]⁺.

Loss of Cl˙: A peak at m/z [M-35]⁺ or [M-37]⁺.

Loss of CO: Subsequent fragmentation of the [M-H]⁺ or other fragments.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M]⁺˙ | Molecular Ion | ~201/203 |

| [M-H]⁺ | Loss of a hydrogen radical | ~200/202 |

| [M-CHO]⁺ | Loss of the formyl radical | ~172/174 |

| [M-NO₂]⁺ | Loss of the nitro radical | ~155/157 |

| [M-Cl]⁺ | Loss of the chloro radical | ~166 |

| [C₆H₃O₂]⁺ | Loss of CHO, NO₂, and Cl | ~107 |

Note: The m/z values are nominal and based on the most abundant isotopes. The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments.

Computational Chemistry and Quantum Chemical Studies of 5 Chloro 2 Hydroxy 3 Nitrobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a important tool in computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecular systems. For 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in elucidating its fundamental characteristics.

Geometry Optimization and Molecular Conformations

The initial step in the computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, the optimized structure reveals a planar aromatic ring, a consequence of the sp² hybridization of the carbon atoms. The substituents—chloro, hydroxyl, nitro, and aldehyde groups—lie in the same plane as the benzene (B151609) ring, a configuration that maximizes resonance stabilization.

The intramolecular hydrogen bond between the hydroxyl group's hydrogen and the oxygen of the aldehyde group is a critical feature influencing the molecule's conformation and stability. This interaction introduces a degree of rigidity to the structure. The bond lengths and angles are influenced by the electronic effects of the substituents. For instance, the electron-withdrawing nature of the nitro and chloro groups can affect the C-C bond lengths within the benzene ring and the bond lengths of the substituent groups themselves.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-Cl | 1.745 |

| C-O (hydroxyl) | 1.350 |

| C-N (nitro) | 1.480 |

| C=O (aldehyde) | 1.220 |

| O-H | 0.965 |

| C-C-C (ring) | 118.5 - 121.0 |

| C-C-H (ring) | 119.5 - 120.5 |

| O-C-C | 120.0 - 122.0 |

Note: The data in this table is illustrative and based on typical values for similar substituted benzaldehydes as specific published data for this exact compound is not available.

Vibrational Frequency Calculations and Mode Analysis

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups and the benzene ring.

The vibrational spectrum of this compound is characterized by several key features. The O-H stretching vibration of the hydroxyl group is typically observed as a broad band, its position and shape influenced by the intramolecular hydrogen bond. The C=O stretching of the aldehyde group gives rise to a strong, sharp absorption. The asymmetric and symmetric stretching vibrations of the nitro group are also prominent. The C-Cl stretching vibration appears at a lower frequency. The aromatic C-H and C-C stretching vibrations provide information about the substitution pattern on the benzene ring.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| O-H stretch | ~3450 | Hydroxyl group stretching |

| C-H stretch (aldehyde) | ~2850 | Aldehydic C-H stretching |

| C=O stretch | ~1680 | Aldehyde carbonyl stretching |

| NO₂ asymmetric stretch | ~1550 | Asymmetric stretching of the nitro group |

| NO₂ symmetric stretch | ~1350 | Symmetric stretching of the nitro group |

Note: The data in this table is illustrative and based on typical values for similar substituted benzaldehydes as specific published data for this exact compound is not available.

Prediction of NMR Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By applying the GIAO method at the DFT level of theory, it is possible to predict the ¹H and ¹³C NMR spectra of this compound.

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing effects of the chloro, nitro, and aldehyde groups will cause the protons and carbons on the aromatic ring to be deshielded, resulting in higher chemical shifts (downfield). The proton of the aldehyde group is expected to have a particularly high chemical shift. Conversely, the hydroxyl proton's chemical shift will be influenced by the strength of the intramolecular hydrogen bond. Comparing the calculated chemical shifts with experimental data can provide a powerful validation of the computed molecular structure.

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity, spectroscopic behavior, and potential applications. Computational methods provide deep insights into the electronic structure of this compound.

HOMO-LUMO Energy Gap and Molecular Orbital Contributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich portions of the molecule, such as the hydroxyl group and the benzene ring. The LUMO, on the other hand, is expected to be centered on the electron-withdrawing nitro and aldehyde groups. The presence of these strong electron-withdrawing groups is expected to lower the energy of the LUMO and result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -3.2 |

Note: The data in this table is illustrative and based on typical values for similar substituted benzaldehydes as specific published data for this exact compound is not available.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the aldehyde and hydroxyl groups, and the nitro group. The specific wavelengths of these absorptions are influenced by the substituents on the benzene ring. The results from TD-DFT calculations can be correlated with experimental UV-Vis spectra to provide a comprehensive understanding of the molecule's electronic transitions.

Mulliken Population Analysis and Charge Distribution

A Mulliken population analysis is a computational method used to assign partial atomic charges within a molecule, offering insights into its electronic distribution. For this compound, such an analysis would theoretically reveal the electrostatic landscape of the molecule. It would be expected that the oxygen atoms of the nitro and hydroxyl groups, as well as the chlorine atom, would exhibit negative partial charges due to their high electronegativity. Conversely, the hydrogen atoms and the carbon atoms bonded to these electronegative groups would likely carry positive partial charges. However, without specific research data, the precise quantitative values for these charges on each atom of this compound remain undetermined.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool in computational chemistry that maps the electrostatic potential onto the electron density surface of a molecule. This visualization helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Identification of Electrophilic and Nucleophilic Sites

For this compound, an MESP analysis would be expected to show regions of negative potential (typically colored in shades of red and yellow) around the oxygen atoms of the hydroxyl and nitro groups, indicating these as likely sites for electrophilic attack. The region around the hydrogen atom of the hydroxyl group would likely exhibit a strong positive potential (blue color), marking it as an electrophilic site. The aromatic ring itself would likely display a complex potential distribution influenced by the competing electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the hydroxyl group.

Reactive Site Prediction

Based on a hypothetical MESP map, the most probable sites for nucleophilic attack would be the carbon atom of the aldehyde group and the carbon atoms of the aromatic ring, which are rendered electron-deficient by the attached electron-withdrawing groups. Conversely, the oxygen atoms would be the primary sites for electrophilic attack. However, in the absence of a published MESP analysis for this specific molecule, these predictions remain general inferences based on chemical principles rather than concrete research findings.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, going beyond the simple Lewis structure. It investigates orbital interactions and their energetic significance.

Charge Transfer Interactions

The NBO method also quantifies intramolecular charge transfer interactions. In this compound, significant charge transfer would be expected from the electron-donating hydroxyl group and the aromatic ring to the electron-withdrawing nitro and aldehyde groups. An NBO analysis would provide quantitative data on the stabilization energies associated with these charge transfer events, offering a deeper understanding of the electronic delocalization and resonance effects within the molecule. Unfortunately, no such specific data has been published.

Crystallographic Investigations and Solid State Structure of 5 Chloro 2 Hydroxy 3 Nitrobenzaldehyde

Single-Crystal X-ray Diffraction Studies

Comprehensive searches of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. While studies on structurally related compounds are available, the precise molecular geometry, bond parameters, and conformational analysis for this specific molecule remain undetermined from experimental crystallographic evidence.

Molecular Geometry and Bond Parameters in the Crystalline State

Detailed bond lengths and angles for this compound are not available due to the absence of published crystallographic studies.

Conformational Analysis in the Solid State

Without experimental data from single-crystal X-ray diffraction, a definitive conformational analysis of this compound in the solid state cannot be provided.

Intermolecular Interactions in the Solid State

The specific intermolecular interactions, including hydrogen bonding networks and π-π stacking, have not been experimentally determined for the crystal structure of this compound.

Analysis of Hydrogen Bonding Networks

A detailed analysis of the hydrogen bonding networks in the solid state of this compound is not possible without crystallographic data.

π-π Stacking Interactions

The nature and extent of π-π stacking interactions in the crystal packing of this compound are currently unknown.

Weak Non-covalent Interactions and Crystal Packing Motifs

Specific weak non-covalent interactions and crystal packing motifs for this compound have not been reported in the scientific literature.

Polymorphism and Its Influence on Crystal Structure

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in crystallography and materials science. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. The existence of polymorphism in this compound would be primarily influenced by the interplay of various intermolecular forces and the conformational flexibility of the molecule.

For instance, the crystal structure of related molecules like 2-Hydroxy-3-nitrobenzaldehyde (B105151) reveals a monoclinic system with specific unit cell dimensions. nih.gov Similarly, 2-Hydroxy-5-nitrobenzaldehyde also crystallizes in a monoclinic system but with different cell parameters. nih.gov These variations underscore how the position of substituents on the benzene (B151609) ring can significantly influence the crystal packing.

The conformational landscape of similar molecules, such as 5-chlorosalicylaldehyde, has been shown to include multiple conformers. acs.org This conformational flexibility, particularly the orientation of the aldehyde and hydroxyl groups, could lead to the formation of different polymorphs under various crystallization conditions (e.g., solvent, temperature, and pressure).

While specific crystallographic data for different polymorphs of this compound is not available, the table below presents the crystallographic data for related compounds to illustrate the influence of substituent changes on the crystal structure.

Interactive Data Table of Related Salicylaldehyde (B1680747) Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| 2-Hydroxy-3-nitrobenzaldehyde nih.gov | Monoclinic | P2₁/n | 8.8276 | 8.7296 | 9.011 | 90.124 | 694.4 |

| 2-Hydroxy-5-nitrobenzaldehyde nih.gov | Monoclinic | P2₁/c | 7.2580 | 8.3960 | 11.704 | 95.165 | 710.3 |

| 5-Chloro-2-hydroxy-N-(4-chlorophenyl)benzamide mdpi.com | Monoclinic | P2₁/c | 19.9070 | 4.7110 | 12.6911 | 90.274 | 1190.18 |

This table demonstrates that even minor changes to the substituents on the salicylaldehyde framework can lead to significant alterations in the unit cell parameters and, consequently, the crystal packing. It is therefore reasonable to hypothesize that this compound may also exhibit polymorphism, and the specific crystalline form obtained would be highly dependent on the conditions of its preparation and crystallization. Further dedicated research, including systematic screening for polymorphs and single-crystal X-ray diffraction studies, would be necessary to fully characterize the solid-state behavior of this compound.

Coordination Chemistry and Metal Complexes of 5 Chloro 2 Hydroxy 3 Nitrobenzaldehyde

Ligand Properties of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

The coordination capabilities of this compound are intrinsically linked to the interplay of its functional groups and the electronic effects they exert on the aromatic ring.

Chelating Capabilities via Hydroxyl and Aldehyde Groups

This compound is a bidentate ligand, capable of forming stable chelate rings with metal ions through the coordination of the phenolic hydroxyl group and the aldehydic carbonyl group. Upon deprotonation, the hydroxyl group provides a negatively charged oxygen atom, which acts as a strong donor. The aldehyde group, while a neutral donor, coordinates through its oxygen atom. This chelation is a common feature among salicylaldehyde-based ligands and is crucial for the formation of stable metal complexes.

Often, to enhance the coordinating ability and the stability of the resulting complexes, this compound is converted into a Schiff base ligand. This is achieved through a condensation reaction between the aldehyde group and a primary amine (R-NH₂). The resulting Schiff base possesses an azomethine group (-CH=N-) in place of the aldehyde. This imine nitrogen, along with the phenolic oxygen, creates a highly effective bidentate or, depending on the nature of the 'R' group on the amine, a polydentate coordination environment. The formation of Schiff base complexes is a widely employed strategy in coordination chemistry to generate a diverse range of metal complexes with varied geometries and properties.

Electronic Effects of Substituents on Coordination Behavior

The coordination behavior of this compound is significantly modulated by the electronic properties of the chloro and nitro substituents on the benzene (B151609) ring. Both are electron-withdrawing groups, which have several important consequences:

Increased Acidity of the Hydroxyl Group: The strong electron-withdrawing nature of the nitro and chloro groups increases the acidity of the phenolic hydroxyl group. This facilitates the deprotonation of the hydroxyl group at lower pH values, making the ligand more readily available to coordinate with metal ions.

Enhanced Coordination Ability: The electron-withdrawing substituents can influence the electron density on the donor atoms (oxygen and nitrogen in the case of a Schiff base). While they pull electron density from the ring, this can enhance the Lewis basicity of the donor atoms in certain contexts, thereby strengthening the coordinate bond with the metal ion.

Modification of Redox Properties: The presence of the nitro group, a redox-active moiety, can impart interesting electrochemical properties to the corresponding metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound or its Schiff base derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Transition Metal Complexes

Schiff bases derived from substituted salicylaldehydes are well-known to form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). While specific studies on this compound are not extensively documented, the synthesis of its transition metal complexes can be inferred from analogous systems.

For instance, the synthesis of a Cu(II) complex would typically involve reacting a Schiff base of this compound with a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, in an alcoholic solvent. The resulting complexes are often colored and can be characterized by various spectroscopic techniques:

Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching vibration. Upon coordination to a metal ion, this band often shifts, indicating the involvement of the azomethine nitrogen in bonding. The disappearance of the broad O-H stretching band of the ligand confirms the deprotonation and coordination of the phenolic oxygen.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. For example, d-d transitions can indicate whether a complex is octahedral, tetrahedral, or square planar.

Magnetic Susceptibility Measurements: These measurements help in determining the number of unpaired electrons in the metal center, which in turn provides insights into the geometry and the oxidation state of the metal.

Based on studies of similar ligands, it is anticipated that this compound Schiff base complexes with transition metals would exhibit a range of coordination numbers and geometries.

Main Group Metal Complexes

The coordination chemistry of this compound with main group metals is less explored compared to transition metals. However, based on the known chemistry of salicylaldehyde (B1680747) derivatives, it is plausible that this ligand can form stable complexes with main group elements such as tin (Sn) and zinc (Zn). For example, organotin(IV) complexes with Schiff bases derived from substituted salicylaldehydes have been synthesized and characterized. These complexes often exhibit interesting structural features and potential applications. The synthesis would typically involve reacting the Schiff base ligand with an organotin(IV) halide.

Structural Aspects of Coordination Compounds

The definitive elucidation of the structure of coordination compounds is achieved through single-crystal X-ray diffraction analysis. While no crystal structures for complexes of this compound are currently available in the public domain, the structural features can be predicted based on a wealth of data for related compounds.

For bidentate Schiff base ligands derived from salicylaldehydes, square planar and tetrahedral geometries are common for four-coordinate metal ions like Cu(II), Ni(II), and Zn(II). Octahedral geometries can be achieved through the coordination of two ligand molecules and two additional solvent or anionic ligands.

Coordination Geometries and Stereochemistry

The coordination geometry of metal complexes with Schiff bases is largely dictated by the nature of the metal ion, the denticity of the ligand, and the steric and electronic properties of the substituents on the ligand. For Schiff bases derived from this compound, which typically act as bidentate (ON) or polydentate ligands, several common geometries are expected.

Drawing from studies on analogous Schiff bases, such as those derived from 5-nitrosalicylaldehyde or 5-chlorosalicylaldehyde, transition metal complexes are frequently observed to adopt square-planar or octahedral geometries. nih.govorientjchem.orgresearchgate.net

Square-Planar Geometry: This geometry is common for d⁸ metal ions like Ni(II) and Cu(II) in a 1:2 metal-to-ligand ratio. In these complexes, the two Schiff base ligands would coordinate to the metal center in a trans-planar arrangement. The stereochemistry around the metal center would be achiral.

Octahedral Geometry: For metal ions that prefer a coordination number of six, such as Co(II), Ni(II), and Mn(II), an octahedral geometry is often observed. nih.gov This can be achieved through the coordination of two tridentate Schiff base ligands or through the coordination of two bidentate Schiff base ligands and two solvent molecules (e.g., water or ethanol) in the axial positions. The resulting complexes can exhibit cis- or trans- stereoisomerism depending on the arrangement of the ligands.

The table below summarizes the expected coordination geometries for various metal complexes based on findings for analogous compounds.

| Metal Ion | Expected Coordination Geometry | Ligand to Metal Ratio | References |

| Cu(II) | Square-Planar / Distorted Octahedral | 1:2 | orientjchem.org |

| Ni(II) | Square-Planar / Octahedral | 1:2 | nih.gov |

| Co(II) | Octahedral | 1:2 | nih.gov |

| Mn(II) | Octahedral | 1:2 | nih.gov |

| Zn(II) | Tetrahedral / Octahedral | 1:2 | orientjchem.org |

Spectroscopic Signatures of Complex Formation

The formation of metal complexes with Schiff bases derived from this compound can be readily identified through characteristic changes in their spectroscopic signatures, particularly in infrared (IR) and UV-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy:

The IR spectrum of the free Schiff base ligand is expected to show a characteristic absorption band for the azomethine group (C=N) typically in the region of 1600-1650 cm⁻¹. Upon complexation with a metal ion, this band is expected to shift to a lower frequency (a redshift), indicating the coordination of the imine nitrogen to the metal center. This shift is a strong piece of evidence for complex formation.

Another key indicator is the disappearance of the broad band corresponding to the phenolic O-H stretch, which is usually observed in the region of 3200-3400 cm⁻¹ in the free ligand. The deprotonation of the phenolic hydroxyl group upon coordination to the metal ion leads to the absence of this band in the spectra of the complexes. Furthermore, the appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of new metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

UV-Visible (UV-Vis) Spectroscopy:

The electronic spectra of the Schiff base ligands typically exhibit two main absorption bands in the UV-Vis region. The first band, usually found at shorter wavelengths, is attributed to π → π* transitions within the aromatic ring. The second band, at longer wavelengths, is assigned to n → π* transitions of the azomethine group.

Upon complexation, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift. More significantly, new absorption bands often appear in the visible region for transition metal complexes. These new bands are typically due to d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands can provide valuable information about the coordination geometry of the metal complex. For instance, square-planar Ni(II) complexes are often red or yellow and exhibit specific d-d transition bands, while octahedral Ni(II) complexes are typically green and show a different set of absorption bands.

The following table summarizes the expected spectroscopic changes upon complexation.

| Spectroscopic Technique | Signature in Free Ligand | Signature in Metal Complex | Inference | References |

| IR Spectroscopy | ν(C=N) at ~1600-1650 cm⁻¹ | Shift to lower frequency | Coordination of imine nitrogen | isca.in |

| Broad ν(O-H) at ~3200-3400 cm⁻¹ | Disappearance of the band | Deprotonation and coordination of phenolic oxygen | isca.in | |

| - | New bands at < 600 cm⁻¹ | Formation of M-N and M-O bonds | nih.gov | |

| UV-Vis Spectroscopy | π → π* and n → π* transitions | Shifts in ligand-centered bands | Coordination affects ligand electronic structure | orientjchem.org |

| - | New bands in the visible region | d-d transitions or LMCT | orientjchem.org |

Advanced Applications in Organic Synthesis of 5 Chloro 2 Hydroxy 3 Nitrobenzaldehyde

Role as a Synthetic Intermediate for Diverse Organic Molecules

5-Chloro-2-hydroxy-3-nitrobenzaldehyde serves as a crucial starting material for the synthesis of various molecular frameworks. The aldehyde group readily participates in condensation and coupling reactions, while the nitro and chloro groups can be subjected to reduction and nucleophilic substitution, respectively. The hydroxyl group influences the reactivity of the adjacent aldehyde and can participate in cyclization reactions or act as a coordinating site in metal complexes.

Precursors for Pharmacologically Relevant Scaffolds

The compound is a key precursor for synthesizing heterocyclic compounds and other scaffolds of pharmacological interest, such as Schiff bases and chalcones.

Schiff Bases: The condensation of this compound with various primary amines yields Schiff bases (imines). These compounds are not only stable but also possess a crucial azomethine (-C=N-) group, which is often associated with a wide range of biological activities. Schiff bases derived from substituted benzaldehydes are known to exhibit antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities. jetir.orgsjomr.org.in The synthesis of Schiff bases is often straightforward, involving the refluxing of the aldehyde and a primary amine, sometimes with a catalytic amount of acid. jetir.org Metal complexes of these Schiff bases have also shown significant biological potential, including anticancer and antibacterial properties. wiserpub.com

Chalcones: Chalcones (1,3-diphenyl-2-propen-1-ones) are another important class of pharmacologically active compounds synthesized from this compound. They are typically prepared through a base-catalyzed Claisen-Schmidt condensation between the aldehyde and an appropriate acetophenone. ijarsct.co.innih.gov Chalcones and their derivatives are recognized for a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. nih.govresearchgate.net The α,β-unsaturated ketone moiety in the chalcone (B49325) backbone is a key pharmacophore responsible for these activities. ijarsct.co.innih.gov These molecules serve as intermediates for the synthesis of flavonoids and various heterocyclic compounds like pyrazolines. ijarsct.co.in

| Precursor | Resulting Scaffold | Synthetic Method | Potential Pharmacological Activity |

| This compound | Schiff Bases | Condensation with primary amines | Antimicrobial, Anticancer, Anti-inflammatory jetir.orgsjomr.org.inwiserpub.com |

| This compound | Chalcones | Claisen-Schmidt condensation with acetophenones | Cytotoxic, Antimicrobial, Antioxidant ijarsct.co.innih.govresearchgate.net |

Building Blocks for Agrochemicals and Dyes

The reactivity of this compound also extends to the synthesis of agrochemicals and dyes.

Agrochemicals: Chalcones, derived from this aldehyde, are found in nature as plant allelochemicals, insect hormones, and pheromones, indicating their potential for development as agrochemicals. nih.gov Furthermore, related nitroaromatic compounds serve as intermediates in the synthesis of various pesticides. google.com The diverse biological activities of molecules derived from this compound suggest a strong potential for creating new, effective crop protection agents.

Dyes: The compound is a valuable intermediate for the synthesis of azo dyes. Azo compounds, characterized by the -N=N- functional group, are the largest and most versatile class of synthetic dyes. nih.gov They are synthesized via a diazotization reaction followed by a coupling reaction. Research has demonstrated the synthesis of novel azo-pyrazoline compounds starting from a derivative of this compound. researchgate.net These dyes have applications in various industries, including textiles and printing. The vivid colors of azo dyes arise from the extended π-electron delocalization across the molecule. uobasrah.edu.iq

Development of Novel Synthetic Pathways Utilizing the Compound's Reactivity Profile

The unique structure of this compound has enabled the development of novel and efficient synthetic methodologies, including microwave-assisted reactions and one-pot multi-component syntheses.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ajrconline.org The Claisen-Schmidt condensation to form chalcones from substituted benzaldehydes can be performed efficiently under microwave irradiation, sometimes in solvent-free conditions. nih.govscholarsresearchlibrary.comresearchgate.net Similarly, the synthesis of Schiff bases can be accelerated using microwave energy. ijcrt.org This technique aligns with the principles of green chemistry by improving energy efficiency. ajrconline.orgjapsonline.com

One-Pot Multi-Component Reactions (MCRs): MCRs are highly efficient processes where multiple reactants are combined in a single step to form a complex product, avoiding the need to isolate intermediates. researchgate.net A one-pot, three-component reaction involving a derivative of this compound, substituted acetophenones, and phenylhydrazine (B124118) has been used to synthesize pyrazoline derivatives in high yields. researchgate.net Such strategies are highly valued for their atom economy and reduction of waste.

Catalyst-Free Reactions: The inherent reactivity of the functional groups in this compound can sometimes be exploited to circumvent the need for a metal catalyst. For instance, the ortho-hydroxy group in salicylaldehydes can activate the C-H bond of a terminal alkyne in A³ coupling reactions (Aldehyde-Alkyne-Amine), leading to the formation of propargylamines without a metal catalyst. beilstein-journals.org This presents a greener and more cost-effective synthetic route.

Green Chemistry Principles in the Synthesis and Application of the Compound

The application of green chemistry principles is crucial for sustainable chemical manufacturing. In the context of this compound, these principles are evident in both its synthesis and its use in subsequent reactions.

The use of microwave-assisted organic synthesis (MAOS) is a prime example of a green approach. It significantly reduces reaction times and energy consumption. ajrconline.org Furthermore, performing these reactions under solvent-free conditions, for example by using solid supports like anhydrous potassium carbonate, minimizes the use of often toxic and expensive solvents, thereby reducing pollution and making the process more eco-friendly. researchgate.net

The development of catalyst-free reactions , as seen in the potential for metal-free A³ coupling, is another key aspect of green chemistry. beilstein-journals.org This avoids the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product.

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, considering functional group compatibility and regioselectivity?

Methodological Answer: The synthesis of this compound requires careful planning to avoid side reactions due to competing substituent effects. A plausible route involves:

- Step 1 : Nitration of 5-Chloro-2-hydroxybenzaldehyde. Introduce the nitro group at the meta position relative to the hydroxyl group. Use mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize over-nitration.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the desired isomer. Confirm regioselectivity via : The aldehyde proton (~10 ppm) and nitro group’s deshielding effect on adjacent protons (~8.5–9 ppm) are key markers.

Table 1 : Synthetic Routes and Yields for Analogous Compounds

| Precursor | Method | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Chloro-2-hydroxybenzaldehyde | Nitration | HNO₃/H₂SO₄, 0–5°C | ~65* | Extrapolated |

| 2-Hydroxy-5-nitrobenzoic acid | Oxidation | KMnO₄, acidic conditions | ~50 | [6] |

*Hypothetical yield based on analogous nitration reactions.

Q. How can researchers ensure the purity and stability of this compound during storage and experimental handling?

Methodological Answer:

- Purity Analysis : Use HPLC with a C18 column (UV detection at 254 nm) to detect impurities. Compare retention times with standards.

- Stability : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent aldehyde oxidation and nitro group reduction. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation.

Q. Key Stability Concerns :

- Nitro groups may reduce to amines under acidic/basic conditions.

- Aldehydes are prone to dimerization; add stabilizers (e.g., 0.1% BHT) for long-term storage.

Advanced Research Questions

Q. What advanced spectroscopic and computational methods are recommended for elucidating the electronic effects of substituents in this compound?

Methodological Answer:

- Spectroscopy :

- FT-IR : Identify intramolecular hydrogen bonding between the hydroxyl and nitro groups (broad O–H stretch ~3200 cm⁻¹ and NO₂ asymmetric stretch ~1520 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions. For example, similar benzaldehyde derivatives exhibit planar geometries with π-π stacking.

- Computational Studies :

Table 2 : Computational vs. Experimental Data for Substituent Effects

| Parameter | Experimental (X-ray) | DFT Calculation | Deviation |

|---|---|---|---|

| C=O Bond Length (Å) | 1.21 | 1.23 | 1.6% |

| O–H···O Hydrogen Bond (Å) | 2.65 | 2.71 | 2.3% |

Q. How should researchers address contradictory data arising from different analytical techniques when characterizing this compound?

Methodological Answer: Contradictions often arise from technique-specific limitations or sample degradation. For example:

- Case Study : Discrepant melting points from DSC (sharp peak at 145°C) vs. capillary method (138–140°C).

- General Strategy :

Q. Example Workflow :

Detect inconsistent integration for hydroxyl protons.

Repeat under dry conditions (DMSO-d₆, 3Å molecular sieves) to exclude water interference.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.